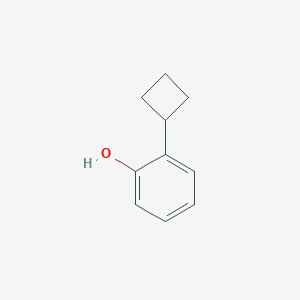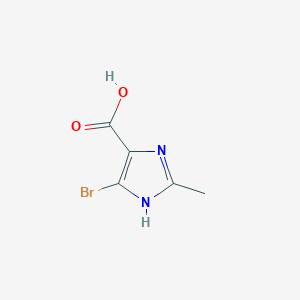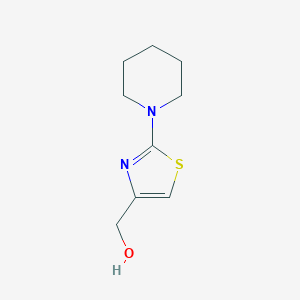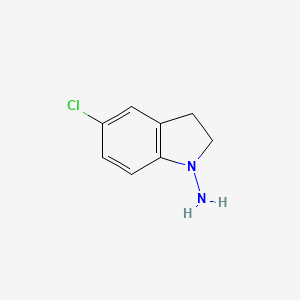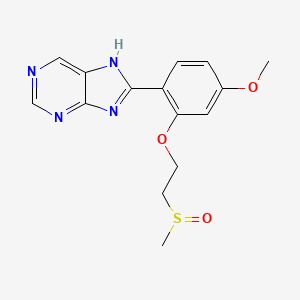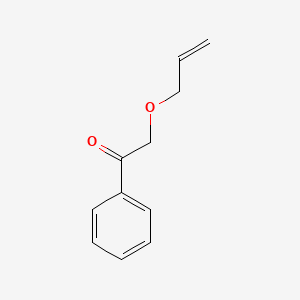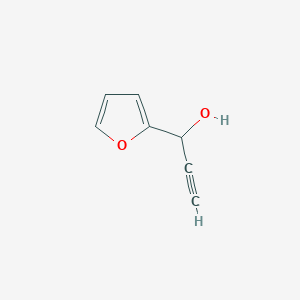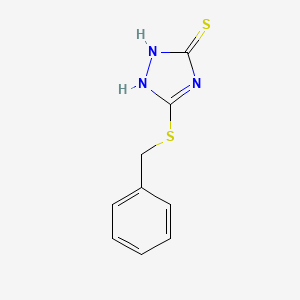
5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzylsulfanyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of benzyl mercaptan with 1,2,4-triazole-3-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The benzylsulfanyl group may play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 5-(Ethylsulfanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 5-(Phenylsulfanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-(Benzylthio)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets. Additionally, the benzylsulfanyl group can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
112729-17-6 |
|---|---|
Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
5-benzylsulfanyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H9N3S2/c13-8-10-9(12-11-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |
InChI Key |
JMNQDWRPLRCJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


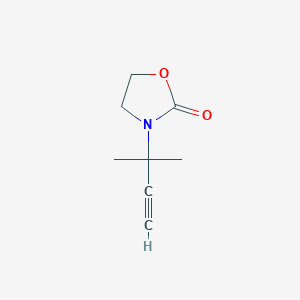
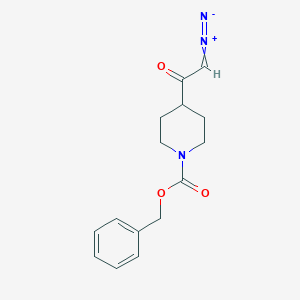
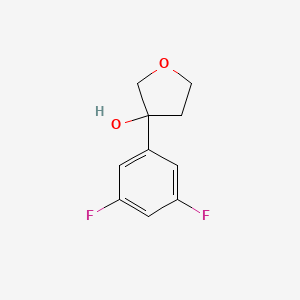
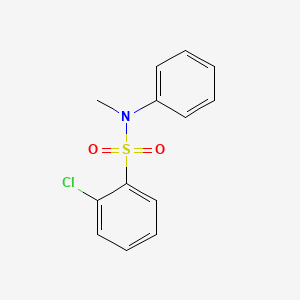
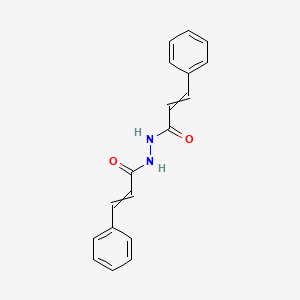

![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)
